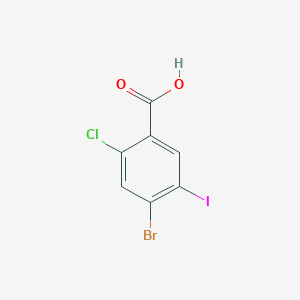

4-Bromo-2-chloro-5-iodobenzoic acid

描述

4-Bromo-2-chloro-5-iodobenzoic acid (C₇H₃BrClIO₂, molecular weight: 361.36) is a polyhalogenated benzoic acid derivative. Its structure features a benzoic acid backbone substituted with bromine at position 4, chlorine at position 2, and iodine at position 5 . The compound’s IUPAC name follows substitutive nomenclature rules, prioritizing the carboxylic acid group at position 1 and assigning locants to halogens based on the lowest possible numbering sequence . The presence of three distinct halogens (Br, Cl, I) confers unique electronic and steric properties, making it a versatile intermediate in organohalide chemistry, particularly in cross-coupling reactions and pharmaceutical synthesis.

属性

IUPAC Name |

4-bromo-2-chloro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYUGWMEVQTMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-iodobenzoic acid typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is sequentially halogenated to introduce bromine, chlorine, and iodine atoms. The reaction conditions include the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: 4-Bromo-2-chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

Oxidation: Carboxylic acids and ketones are common products.

Reduction: Alcohols and aldehydes are typically formed.

Substitution: Various substituted benzene derivatives are produced depending on the nucleophile used.

科学研究应用

4-Bromo-2-chloro-5-iodobenzoic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 4-Bromo-2-chloro-5-iodobenzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, altering their activity. The molecular targets and pathways involved are determined by the specific biological system under investigation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-bromo-2-chloro-5-iodobenzoic acid and related halogenated benzoic acids:

Physical Properties and Stability

- Thermal Stability : Halogen positioning affects stability. For instance, 5-bromo-4-chloro-2-iodobenzoic acid (iodine at C2) may exhibit lower thermal stability than the target compound due to steric strain .

Research Findings and Data Gaps

- Programs like ORTEP-3 and SHELX could resolve its crystal packing and hydrogen-bonding patterns .

- Toxicity and Handling : Safety data are unavailable for this compound, though analogs like 4-bromobenzoic acid require precautions against skin/eye irritation .

- Comparative Reactivity: Further studies are needed to quantify reaction rates in cross-coupling reactions relative to mono- or di-halogenated analogs.

生物活性

4-Bromo-2-chloro-5-iodobenzoic acid is an aromatic compound that possesses significant biological activity, primarily due to its unique combination of halogen substituents. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClIO

- Molecular Weight : Approximately 361.36 g/mol

- Structure : The compound features three halogen atoms (bromine, chlorine, and iodine) attached to a benzoic acid backbone, which influences its reactivity and biological interactions .

Biological Activity Overview

Research indicates that 4-Bromo-2-chloro-5-iodobenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Cytotoxicity : Studies suggest potential antiproliferative effects on cancer cell lines, indicating that the compound may inhibit tumor growth .

The biological activity of 4-Bromo-2-chloro-5-iodobenzoic acid can be attributed to several mechanisms:

- Halogen Bonding : The presence of halogens can enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

- Reactivity Modulation : The electron-withdrawing nature of the halogens may increase the compound's susceptibility to nucleophilic attacks, leading to altered enzyme activity or receptor modulation .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various halogenated benzoic acids highlighted the effectiveness of 4-Bromo-2-chloro-5-iodobenzoic acid against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 4-Bromo-2-chloro-5-iodobenzoic acid | 15.62 | 31.25 |

| Control (Nitrofurantoin) | 7.81 | 15.62 |

These results indicate that the compound exhibits potent antimicrobial activity, comparable to established antibiotics .

Cytotoxicity Studies

In vitro studies demonstrated that 4-Bromo-2-chloro-5-iodobenzoic acid shows selective cytotoxicity towards various cancer cell lines. The IC values for different cell lines are summarized below:

| Cell Line | IC (mM) |

|---|---|

| MCF-7 | 4.77 |

| MDA-MB-231 | 3.25 |

| HepG2 | 5.00 |

The data suggest that the compound can effectively inhibit cell proliferation in breast cancer models .

Case Studies

- Study on Antimicrobial Efficacy : A study focused on the antimicrobial properties of halogenated benzoic acids found that 4-Bromo-2-chloro-5-iodobenzoic acid exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Cytotoxicity in Cancer Research : Another investigation into the antiproliferative effects of this compound on cancer cells indicated significant cytotoxicity, particularly in breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。